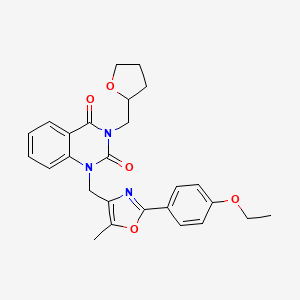

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N3O5 and its molecular weight is 461.518. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quantum-Mechanical Modeling and Spectral Characterization

Quantum-mechanical modeling and spectral characterization studies of compounds related to quinazoline-2,4(1H,3H)-diones have shown significant interest due to their complex molecular structures. Research has focused on the synthesis, characterization, and quantum-mechanical modeling of esters with imidazoquinazoline rings, providing insights into the formation and stability of mono- and diesters. These studies have used techniques such as IR, 1H- and 13C-NMR, UV spectroscopy, and X-ray crystallography to identify and explain the formation of these compounds at the molecular level. The research has also explored the spatial arrangement of diol and diester molecules in crystals, revealing the significance of charge-transfer complexes and intermolecular hydrogen bonds in determining molecular packing density and structure (Hęclik et al., 2017) (Hęclik et al., 2019).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of quinazoline-2,4(1H,3H)-diones have been extensively studied, highlighting the compound's versatility and potential applications in the synthesis of novel materials and drugs. Research has delved into reactions of quinazoline-2,4(1H,3H)-diones with various chemicals, showcasing the compound's role as a key intermediate in the synthesis of a range of heterocyclic compounds. This includes exploring reactions with phosphorous pentachloride, phosphoryl chloride, arylmagnesium halides, and alkylmagnesium halides, contributing to the development of novel synthetic methodologies (Abdel-Megeid et al., 1971).

Environmental and Sustainable Chemistry

In the context of green and sustainable chemistry, the compound has been used in research focused on the chemical fixation of CO2 to synthesize functionalized quinazoline-2,4(1H,3H)-diones. These studies represent a novel strategy for the synthesis of important heterocyclic compounds using nontoxic, inexpensive, and readily available materials, highlighting the compound's role in promoting environmentally friendly synthetic methods (Vessally et al., 2017).

Herbicide Research

The compound has also found applications in the field of agrochemistry, particularly in the synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives as novel herbicides. This research aims to discover new herbicides with broad-spectrum weed control and excellent crop selectivity, contributing to the development of more efficient and environmentally friendly agricultural practices (Wang et al., 2014).

Propriétés

IUPAC Name |

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5/c1-3-32-19-12-10-18(11-13-19)24-27-22(17(2)34-24)16-28-23-9-5-4-8-21(23)25(30)29(26(28)31)15-20-7-6-14-33-20/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCZCTIAGSMXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide](/img/structure/B2478587.png)

amine](/img/structure/B2478596.png)

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)

![N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2478600.png)

![4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2478602.png)

![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)